2-Fluoro-N-(2-methoxybenzyl)benzamide
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Overview
Description
2-Fluoro-N-(2-methoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of a fluorine atom and a methoxy group in its structure imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-methoxybenzyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of 2-fluorobenzoic acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
2-Fluoro-N-(2-methoxybenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group in its structure enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide
- 2-fluoro-5-methoxy-3-methylphenyl(methyl)sulfane
- 4-fluoro-2-methylphenol
Uniqueness
Compared to similar compounds, 2-Fluoro-N-(2-methoxybenzyl)benzamide exhibits unique properties due to the presence of both a fluorine atom and a methoxy group. These functional groups enhance its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H14FNO2 |
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Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
GJSMGBODOGEUJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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